molecular formula C14H11NO B8051844 5-Ethynyl-2-(m-tolyloxy)pyridine

5-Ethynyl-2-(m-tolyloxy)pyridine

Cat. No.: B8051844
M. Wt: 209.24 g/mol
InChI Key: KNNIPYQEWNNOLV-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(m-tolyloxy)pyridine (CAS: 2169370-21-0) is a pyridine derivative with the molecular formula C₁₄H₁₁NO and a molecular weight of 209.25 g/mol . Its structure features an ethynyl group (-C≡CH) at the 5-position of the pyridine ring and a meta-methyl-substituted phenoxy (m-tolyloxy) group at the 2-position. The ethynyl group confers electron-withdrawing properties due to its sp-hybridized carbon, while the m-tolyloxy substituent enhances lipophilicity compared to unsubstituted phenoxy groups.

Properties

IUPAC Name

5-ethynyl-2-(3-methylphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-3-12-7-8-14(15-10-12)16-13-6-4-5-11(2)9-13/h1,4-10H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNIPYQEWNNOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phenoxy/m-Tolyloxy Substituents

The compound is structurally closest to 5-Ethynyl-2-phenoxypyridine (CAS: 1363437-47-1, MW: 195.22 g/mol) and 2-Phenoxy-5-vinylpyridine (CAS: 1355195-66-2, MW: 197.24 g/mol) . Key differences include:

Compound Substituent at Pyridine 2-Position Substituent at Pyridine 5-Position Molecular Weight (g/mol)
5-Ethynyl-2-(m-tolyloxy)pyridine m-Tolyloxy (C₆H₄(CH₃)O-) Ethynyl (-C≡CH) 209.25
5-Ethynyl-2-phenoxypyridine Phenoxy (C₆H₅O-) Ethynyl (-C≡CH) 195.22
2-Phenoxy-5-vinylpyridine Phenoxy (C₆H₅O-) Vinyl (-CH=CH₂) 197.24
  • Substituent Effects: The m-tolyloxy group introduces a methyl group at the meta position of the phenoxy ring, enhancing lipophilicity and steric bulk compared to the unsubstituted phenoxy group in 5-Ethynyl-2-phenoxypyridine. This may improve membrane permeability in biological systems .

Substituent Variations on the Pyridine Ring

Other pyridine derivatives with substituent variations include:

  • 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol (): Features bromo and methoxy groups, which alter electronic properties and hydrogen-bonding capacity .
  • 1-(5-Methoxypyridin-3-yl)ethanone () and 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (): Methoxy and methyl groups donate electrons, increasing pyridine ring basicity compared to ethynyl-substituted derivatives .
Substituent Type Example Compound Electronic Effect Potential Impact on Reactivity
Ethynyl (-C≡CH) This compound Strong electron-withdrawing Enhanced electrophilicity
Methoxy (-OCH₃) 1-(5-Methoxypyridin-3-yl)ethanone Electron-donating Increased basicity, reduced reactivity
Vinyl (-CH=CH₂) 2-Phenoxy-5-vinylpyridine Moderate electron-withdrawing Intermediate reactivity

Heterocyclic Derivatives

Compounds like (1-Thia-5-aza-4,5,6,7-tetrahydroinden-4-yl)(m-tolyloxy)methane () and triazolo[1,5-a]pyridines () incorporate fused heterocyclic systems . These structures exhibit:

  • Diverse electronic profiles ; for example, sulfur in thiazolo rings () may participate in redox reactions.

Physicochemical Properties

  • Molecular Weight: this compound (209.25 g/mol) is heavier than its phenoxy analogues due to the methyl group .
  • Lipophilicity: The m-tolyloxy group likely increases logP compared to phenoxy derivatives, suggesting better lipid membrane penetration .

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